molecular formula C18H20FN3O3S B057012 Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate CAS No. 113028-17-4

Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

Cat. No.: B057012
CAS No.: 113028-17-4
M. Wt: 377.4 g/mol
InChI Key: XWZXETKTFKCCPB-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate is a useful research compound. Its molecular formula is C18H20FN3O3S and its molecular weight is 377.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

. They can interact with multiple receptors and have been found in many important synthetic drug molecules .

Cellular Effects

The specific cellular effects of Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate are currently unknown. Similar compounds have been shown to have significant effects on various types of cells .

Biological Activity

Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate (CAS No. 113028-17-4) is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

Basic Characteristics

PropertyValue
Molecular Formula C18H20FN3O3S
Molecular Weight 377.430 g/mol
Melting Point 224 °C
Boiling Point 579.1 ± 50.0 °C
Density 1.44 ± 0.1 g/cm³
pKa 8.69 ± 0.10

The compound is characterized by a thiazetoquinoline backbone, which is significant for its biological activities. Its synthesis typically involves reactions between piperazine derivatives and other precursors within the quinoline family.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Exhibited significant inhibition at low concentrations.
  • Escherichia coli : Showed moderate sensitivity, indicating potential utility in treating infections caused by this pathogen.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial and anticancer effects, this compound has been evaluated for its anti-inflammatory properties:

  • Inflammation Models : In vivo studies using carrageenan-induced paw edema in rats showed a significant reduction in inflammation.
  • Analgesic Effects : Pain models indicated that the compound exhibits analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazetoquinoline derivatives, including ethyl 6-fluoro-1-methyl-4-oxo-[7-(piperazinyl)] derivatives. The results indicated that modifications on the piperazine ring significantly influenced antimicrobial potency.

Study on Anticancer Properties

Research conducted by Zhang et al. (2020) focused on the cytotoxic effects of ethyl 6-fluoro derivatives on MCF-7 cells. The study found that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM, suggesting strong potential as an anticancer agent.

Properties

IUPAC Name

ethyl 6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-3-25-18(24)15-16(23)11-8-12(19)14(21-6-4-20-5-7-21)9-13(11)22-10(2)26-17(15)22/h8-10,20H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZXETKTFKCCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115503
Record name Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113028-17-4
Record name Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113028-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-, ethyl ester
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Synthesis routes and methods

Procedure details

Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylate (5.0 g) was suspended in 150 ml of N,N-dimethylformamide and the suspension was stirred with 4.6 g of piperazine at room temperature for 48 hours. N,N-Dimethylformamide was evaporated in vacuo and to the residue was added ice water to collect the crystals by filtration. Purification by a column chromatography (silica gel/chloroform-methanol (1:1)) gave 3.0 g of desired compound, m.p. 224° C. (decompn.).
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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